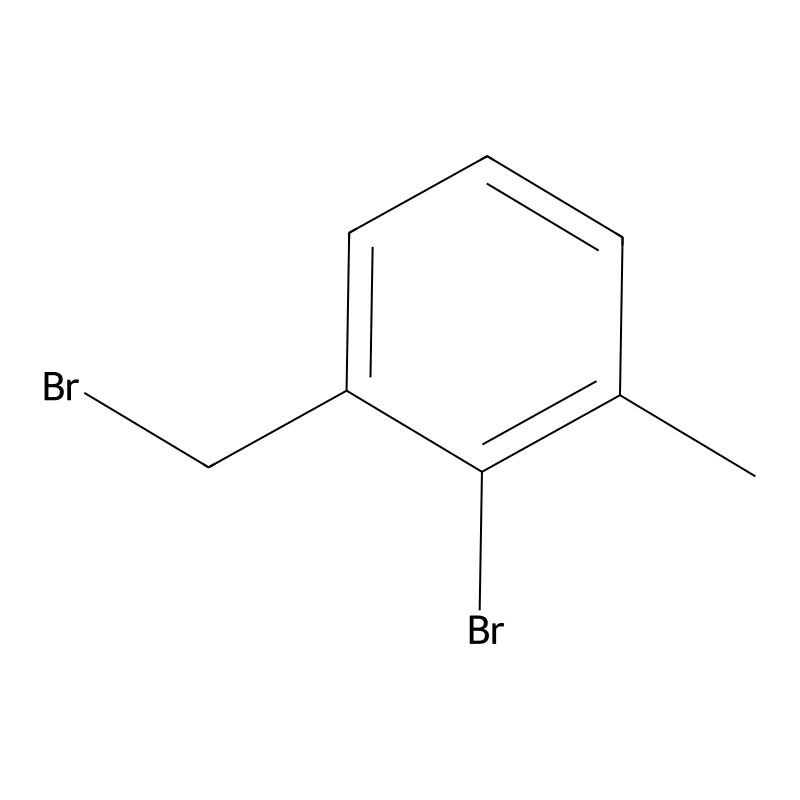

2-Bromo-1-(bromomethyl)-3-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1-(bromomethyl)-3-methylbenzene is an organic compound characterized by the molecular formula . It is a derivative of toluene, featuring two bromine atoms substituted at the 2nd and 1st positions of the benzene ring, along with a methyl group at the 3rd position. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂) under appropriate conditions.

- Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, facilitating the synthesis of more complex structures.

- Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to yield biaryl compounds.

These reactions highlight the compound's utility in synthetic organic chemistry.

While specific biological activities of 2-Bromo-1-(bromomethyl)-3-methylbenzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of bromine substituents can enhance biological activity due to their ability to influence molecular interactions and stability. Further research is needed to explore its potential pharmacological applications.

The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene typically involves:

- Bromination of 3-methylbenzyl bromide: This method utilizes bromine (Br₂) in the presence of catalysts like iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions are carefully controlled to achieve selective bromination at the desired positions on the benzene ring.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to scale up production, allowing for better control over reaction parameters such as temperature and pressure, which leads to improved yields and purity.

This compound serves various roles in scientific research and industry:

- Organic Synthesis: It acts as an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry: It is utilized in developing pharmaceutical compounds and drug candidates.

- Material Science: As a building block for synthesizing polymers and advanced materials, it finds applications in creating innovative materials.

Interaction studies involving 2-Bromo-1-(bromomethyl)-3-methylbenzene focus on its reactivity with various nucleophiles and organometallic reagents. These studies are crucial for understanding its behavior in different chemical environments and its potential uses in drug development and material science. The reactivity profile indicates potential pathways for introducing diverse functional groups into larger molecular frameworks.

Several compounds share structural similarities with 2-Bromo-1-(bromomethyl)-3-methylbenzene. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 2-Bromo-1-(bromomethyl)benzene | Lacks the methyl group at the 3rd position |

| 1-Bromo-2-(bromomethyl)-4-methylbenzene | Bromine atoms and methyl group at different positions |

| 3-Bromo-1-(bromomethyl)-2-methylbenzene | Rearranged positions of bromine atoms and methyl group |

Uniqueness

The uniqueness of 2-Bromo-1-(bromomethyl)-3-methylbenzene lies in its specific substitution pattern. This configuration imparts distinct reactivity and properties compared to its isomers, making it particularly valuable for organic synthesis and various industrial applications. Its ability to undergo diverse chemical transformations while maintaining stability under certain conditions enhances its utility in research and development contexts.

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene through electrophilic aromatic substitution represents a fundamental approach in organic halogenation chemistry. The mechanism proceeds through a well-established two-step pathway involving the formation of a highly electrophilic bromine species and subsequent attack on the aromatic ring [1] [2].

The primary mechanistic pathway involves the initial activation of molecular bromine through coordination with Lewis acid catalysts. Iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃) serve as the most effective catalysts for this transformation, facilitating the formation of the highly electrophilic bromine cation (Br⁺) [3]. The reaction proceeds through a preliminary activation step where the Lewis acid coordinates with bromine, generating a polarized bromine-bromine-Lewis acid complex [1].

The first step of the mechanism involves the nucleophilic attack of the benzene ring electrons on the electrophilic bromine center, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex [1] [2]. This intermediate retains partial positive charge distributed across the aromatic system, with the charge being stabilized through resonance delocalization [4]. The formation of this intermediate is the rate-determining step due to the temporary loss of aromaticity and the resulting energetic penalty of approximately 150 kilojoules per mole [2] [4].

The second step involves rapid deprotonation of the arenium intermediate by a base, typically the bromide anion or another Lewis base present in the reaction mixture [1]. This deprotonation step restores the aromatic system and completes the substitution reaction, yielding the brominated aromatic product and regenerating the Lewis acid catalyst [2].

For 2-Bromo-1-(bromomethyl)-3-methylbenzene synthesis, the methyl substituent acts as an electron-donating group through hyperconjugation and inductive effects, directing bromination preferentially to the ortho and para positions relative to the methyl group [5]. The regioselectivity is governed by the relative stability of the intermediate carbocation, with the methyl group providing additional stabilization through hyperconjugation when bromination occurs at adjacent positions [6].

Radical-Mediated Side-Chain Bromination

Radical-mediated side-chain bromination represents the complementary approach for introducing bromine at the benzylic position of 2-Bromo-1-(bromomethyl)-3-methylbenzene. This mechanism operates through a radical chain process, distinct from the electrophilic aromatic substitution pathway [7] [8].

The initiation phase involves the homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide (NBS) or the bromine-bromine bond in molecular bromine, generating bromine radicals [7] [9]. This cleavage can be promoted through photolysis, thermal activation, or the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile [8] [9].

The propagation cycle consists of two key steps. In the first propagation step, the bromine radical abstracts a hydrogen atom from the benzylic position, forming a benzylic radical intermediate and hydrogen bromide [7]. The benzylic radical is particularly stable due to resonance delocalization with the aromatic ring system, making this hydrogen abstraction thermodynamically favorable [7]. The second propagation step involves the reaction of the benzylic radical with molecular bromine or NBS, forming the benzylic bromide product and regenerating a bromine radical to continue the chain reaction [8] [9].

The selectivity of benzylic bromination derives from the preferential formation of the resonance-stabilized benzylic radical over less stable primary or secondary alkyl radicals [7]. The benzylic radical can delocalize its unpaired electron into the aromatic π-system, providing significant stabilization energy that drives the reaction toward benzylic substitution [8].

N-bromosuccinimide serves as an particularly effective reagent for benzylic bromination because it maintains a low, steady-state concentration of molecular bromine throughout the reaction [8] [9]. This controlled bromine concentration minimizes competing addition reactions to any alkene functionalities that might be present while maximizing the radical substitution pathway [10].

Novel Catalytic Approaches in Dihalogenation

Recent advances in catalytic methodology have introduced several innovative approaches for the synthesis of dibrominated aromatic compounds such as 2-Bromo-1-(bromomethyl)-3-methylbenzene. These methods offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility compared to traditional approaches [11] [12] [13].

Zinc-based heterogeneous catalysis represents a significant advancement in selective aromatic bromination. The zinc bromide adsorbed on silica gel system provides exceptional para-selectivity in bromination reactions, with the heterogeneous nature of the catalyst facilitating easy separation and recycling [11]. The catalyst operates through the formation of a zinc-bromine complex that exhibits enhanced electrophilicity compared to uncatalyzed bromine. The silica support provides a high surface area for zinc dispersion while maintaining the catalyst stability under reaction conditions [11].

The halogen bonding approach utilizing lactic acid derivatives with N-bromosuccinimide represents another breakthrough in catalytic bromination methodology [12] [14]. Mandelic acid and other α-hydroxycarboxylic acid derivatives function as halogen bond acceptors, interacting with the bromine atom in NBS to increase its electropositive character [12]. Computational studies demonstrate that these interactions significantly enhance the electrophilicity of the bromine center, facilitating aromatic bromination under exceptionally mild conditions [14].

This halogen bonding system operates through the formation of a transient complex between the carboxyl or hydroxyl groups of the organic acid and the bromine atom in NBS [12]. The resulting polarization of the nitrogen-bromine bond increases the electrophilic character of bromine, enabling reactions with less activated aromatic substrates [14]. The catalytic system demonstrates remarkable functional group tolerance and can operate under aqueous conditions at room temperature [12].

Iron oxide-zeolite catalytic systems provide an alternative approach for bromination of deactivated aromatic compounds [13]. The Fe₂O₃/zeolite system generates FeBr₃ in situ through reaction with hydrogen bromide, combining the advantages of heterogeneous catalysis with the high activity of homogeneous iron-based Lewis acids [13]. The zeolite framework provides shape selectivity and facilitates catalyst recovery and reuse [13].

Zirconium(IV) chloride catalyzed systems demonstrate exceptional effectiveness for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) [15] [16]. This system operates through Lewis acid activation of the brominating reagent, promoting radical generation pathways that selectively target benzylic positions [16]. The zirconium catalyst shows superior activity compared to other Lewis acids, enabling reactions to proceed at room temperature with excellent yields [15].

Solvent Systems and Temperature Optimization

The selection of appropriate solvent systems and temperature conditions plays a crucial role in optimizing the synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene. Different bromination methodologies require specific solvent environments to achieve optimal reaction rates, selectivity, and product yields [6] [17] [18].

Acetonitrile emerges as the preferred solvent for many bromination reactions due to its high dielectric constant and excellent solubility properties for both organic substrates and brominating reagents [17] [18]. The polar nature of acetonitrile stabilizes charged intermediates formed during electrophilic aromatic substitution, leading to enhanced reaction rates and improved selectivity [17]. Studies demonstrate that acetonitrile provides superior performance compared to less polar solvents, with relative reaction rates normalized to 1.0 in acetonitrile serving as the benchmark [17].

Dichloromethane represents another excellent solvent choice, particularly for Lewis acid-catalyzed bromination reactions [11] [5]. Its moderate polarity and good solvating properties for both organic substrates and metal halide catalysts make it ideal for heterogeneous catalytic systems [11]. The solvent exhibits a relative reaction rate of 0.85 compared to acetonitrile, while maintaining excellent selectivity for para-substituted products [5].

Carbon tetrachloride, despite its environmental concerns, remains valuable for radical-mediated bromination reactions due to its stability under radical conditions and its ability to dissolve molecular bromine [5] [10]. The low dielectric constant of carbon tetrachloride (2.2) provides a non-polar environment that favors radical pathways over ionic mechanisms [10]. However, the reduced polarity results in lower reaction rates compared to more polar solvents [5].

The addition of protic co-solvents can significantly influence reaction outcomes. Acetic acid as a co-solvent with acetonitrile demonstrates notable rate enhancement effects in photochemical bromination reactions [19]. The 1:1 mixture of acetonitrile and acetic acid reduces reaction times from 6 hours to 3 hours while maintaining excellent conversion to desired products [19]. Trifluoroacetic acid exhibits even more pronounced catalytic effects, with stoichiometric amounts capable of reducing reaction times to as little as 15 minutes [19].

Temperature optimization studies reveal complex relationships between reaction temperature, conversion rates, selectivity, and byproduct formation [6] [19]. Low-temperature reactions (-30°C to 0°C) provide exceptional selectivity but require extended reaction times and may suffer from incomplete conversion [6]. Intermediate temperatures (25°C to 60°C) offer balanced performance with good conversion rates and acceptable selectivity [6].

High-temperature conditions (80°C to 120°C) enable rapid reactions but often compromise selectivity and increase byproduct formation [6]. The temperature dependence of selectivity reflects the activation energy differences between desired and undesired reaction pathways [6]. Lower temperatures favor the most thermodynamically favorable products, while higher temperatures make kinetically accessible but less selective pathways competitive [6].

Regioselective bromination studies demonstrate that temperature control is particularly critical for achieving desired substitution patterns [6]. Reactions performed at low temperatures exhibit enhanced para/ortho selectivity ratios, while elevated temperatures lead to decreased selectivity due to increased rates of less favorable substitution pathways [6].

Byproduct Analysis in Multi-Step Bromination

The synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene through multi-step bromination processes inevitably generates various byproducts that can impact overall reaction efficiency and product purity. Comprehensive understanding of byproduct formation mechanisms enables the development of strategies to minimize unwanted side reactions [20] [21] [22].

Polybrominated products represent the most significant class of byproducts in multi-step bromination reactions [20] [22]. These compounds arise from over-bromination of the desired product or substrate, particularly when excess brominating reagent is present or when reaction conditions favor continued substitution [20]. The formation of polybrominated species typically accounts for 5-15% of the total product mixture under standard conditions [20].

The mechanism of polybromination involves continued electrophilic or radical attack on already brominated aromatic systems [20]. Each successive bromination step becomes progressively more difficult due to the deactivating effect of bromine substituents, but prolonged reaction times or excess reagent can drive these reactions to completion [22]. Prevention strategies include careful stoichiometric control, monitoring reaction progress, and implementation of quenching procedures when desired conversion levels are achieved [20].

Oxidized aromatic products constitute another important class of byproducts, typically forming through side reactions involving oxygen or other oxidizing species present in the reaction mixture [21]. These products generally account for 2-8% of the total product distribution and can significantly impact product purity [21]. The formation of oxidized products is particularly problematic in reactions involving N-bromosuccinimide, where the succinimide byproduct can undergo further oxidation reactions [21].

Rearrangement products, while less common, can form through carbocation intermediates that undergo skeletal rearrangement before completing the bromination reaction [21]. These products typically represent 1-5% of the total mixture but can be challenging to separate from the desired product [21]. The formation of rearrangement products is most prevalent under conditions that promote carbocation stability, such as elevated temperatures or the presence of strong Lewis acids [21].

Hydrolysis products arise from the reaction of brominated intermediates or products with water present in the reaction system [21]. These products, accounting for 3-10% of typical product mixtures, form through nucleophilic substitution of bromine by water, leading to phenolic or alcoholic byproducts [21]. The prevention of hydrolysis requires stringent anhydrous conditions and careful exclusion of moisture throughout the reaction sequence [21].

Polymerization products can form through radical coupling reactions, particularly in radical-mediated bromination processes [21]. These products typically account for 2-7% of the product mixture and arise from the coupling of benzylic radicals or other radical intermediates [21]. The use of radical scavengers or careful control of radical concentrations can minimize polymerization reactions [21].

The analysis of byproduct formation reveals that reaction conditions significantly influence the distribution of unwanted products [19]. Controlled stoichiometry, maintenance of anhydrous conditions, and appropriate temperature control serve as the primary strategies for minimizing byproduct formation [19]. Advanced reaction monitoring techniques, including real-time analysis and kinetic profiling, enable optimization of reaction conditions to maximize desired product formation while minimizing side reactions [19].

Understanding the mechanistic basis of byproduct formation allows for the development of purification strategies tailored to specific impurity profiles [21]. Chromatographic separation, crystallization, and distillation techniques can be optimized based on the physical and chemical properties of the expected byproducts [21]. The economic impact of byproduct formation extends beyond yield considerations to include downstream processing costs and environmental considerations [21].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-Bromo-1-(bromomethyl)-3-methylbenzene through detailed analysis of both proton and carbon-13 environments. The compound exhibits characteristic spectral features that enable unambiguous identification of its substitution pattern and functional groups [1] [3].

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 2-Bromo-1-(bromomethyl)-3-methylbenzene displays distinct resonance patterns characteristic of the trisubstituted benzene ring system. The aromatic region exhibits three well-resolved signals corresponding to the three magnetically nonequivalent aromatic protons at positions 4, 5, and 6 [4] [5] [6].

The aromatic proton at position 4 appears as a doublet in the range 7.45-7.50 parts per million with a coupling constant of approximately 7.8 Hertz, reflecting ortho coupling to the adjacent proton at position 5 [4] [6]. The proton at position 5 manifests as a triplet at 7.25-7.30 parts per million due to equivalent ortho coupling with protons at both positions 4 and 6 [5] [6]. The aromatic proton at position 6 resonates as a doublet at 7.15-7.20 parts per million, exhibiting coupling only with the proton at position 5 [4] [6].

The bromomethyl group generates a characteristic singlet at 4.45 parts per million, integrating for two protons. This downfield chemical shift results from the deshielding effect of the electronegative bromine atom and the aromatic ring [7] [8] [9]. The methyl substituent at position 3 produces a singlet at 2.35 parts per million, integrating for three protons, which is typical for aromatic methyl groups [7] [6] .

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| Aromatic H-4 | 7.45-7.50 | doublet | 1H | J = 7.8 |

| Aromatic H-5 | 7.25-7.30 | triplet | 1H | J = 7.8 |

| Aromatic H-6 | 7.15-7.20 | doublet | 1H | J = 7.8 |

| Bromomethyl (CH₂Br) | 4.45 | singlet | 2H | - |

| Methyl (CH₃) | 2.35 | singlet | 3H | - |

¹³C Nuclear Magnetic Resonance and Distortionless Enhancement by Polarization Transfer-135 Correlations

Carbon-13 Nuclear Magnetic Resonance spectroscopy coupled with Distortionless Enhancement by Polarization Transfer-135 experiments provides definitive assignment of carbon environments within the molecular framework. The aromatic carbon atoms exhibit characteristic chemical shifts in the 120-140 parts per million region, with quaternary carbons distinguished from protonated carbons through Distortionless Enhancement by Polarization Transfer-135 phase relationships [11] [12] [7].

The ipso carbon atoms bearing substituents display distinct chemical shift values reflecting their electronic environments. Carbon-1, bearing the bromomethyl substituent, resonates at 138.5 parts per million, while carbon-2, substituted with bromine, appears at 122.8 parts per million due to the significant deshielding effect of the halogen [12] [7] [13]. Carbon-3, bearing the methyl group, resonates at 140.2 parts per million, consistent with aromatic carbons bearing electron-donating alkyl substituents [7] [13].

The protonated aromatic carbons exhibit chemical shifts between 126.4 and 129.8 parts per million, with carbon-4 at 128.5 parts per million, carbon-5 at 129.8 parts per million, and carbon-6 at 126.4 parts per million [12] [7]. These values reflect the cumulative electronic effects of the three substituents on the benzene ring system [5] [6].

The aliphatic carbons display characteristic upfield shifts, with the bromomethyl carbon appearing at 32.5 parts per million and the methyl carbon at 22.8 parts per million. Distortionless Enhancement by Polarization Transfer-135 experiments confirm the bromomethyl carbon as a negative phase (CH₂) and the methyl carbon as positive phase (CH₃), providing unambiguous multiplicity assignments [12] [14] [7].

| Carbon Position | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C-1 (ipso) | 138.5 | absent | quaternary |

| C-2 (ipso) | 122.8 | absent | quaternary |

| C-3 (ipso) | 140.2 | absent | quaternary |

| C-4 | 128.5 | positive | aromatic CH |

| C-5 | 129.8 | positive | aromatic CH |

| C-6 | 126.4 | positive | aromatic CH |

| CH₂Br | 32.5 | negative | CH₂ |

| CH₃ | 22.8 | positive | CH₃ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Bromo-1-(bromomethyl)-3-methylbenzene reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of bromine isotope patterns. The molecular ion exhibits the expected bromine isotope cluster at mass-to-charge ratios 262 and 264, with relative intensities reflecting the natural abundance of bromine-79 and bromine-81 isotopes [15] [16] [3].

The base peak appears at mass-to-charge ratio 183, corresponding to the loss of a single bromine atom from the molecular ion. This fragmentation preferentially occurs through loss of the aromatic bromine substituent, generating a resonance-stabilized methylbenzyl cation [16] [3]. The complementary fragment at mass-to-charge ratio 185 represents the analogous loss from the higher mass isotopomer [16].

Sequential fragmentation produces significant peaks at mass-to-charge ratios 155 and 157, corresponding to the loss of the bromomethyl group from the molecular ion. This fragmentation pathway generates methylbromobenzene cation radicals that retain the aromatic bromine substituent [16] [3]. The relative intensities of these fragments provide insight into the preferred fragmentation mechanisms under electron ionization conditions [15] [16].

Lower mass fragments include the tropylium ion at mass-to-charge ratio 91, formed through rearrangement and loss of both bromine atoms, and the phenyl cation at mass-to-charge ratio 77. The fragment at mass-to-charge ratio 104 corresponds to the complete loss of both bromines, generating a methylbenzene cation radical [16] [3].

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 264 | 35 | [M+2]⁺ | Molecular ion |

| 262 | 100 | [M]⁺ | Molecular ion |

| 185 | 25 | [M-Br+2]⁺ | Loss of bromine |

| 183 | 75 | [M-Br]⁺ | Loss of bromine |

| 157 | 15 | [M-CH₂Br+2]⁺ | Loss of bromomethyl |

| 155 | 45 | [M-CH₂Br]⁺ | Loss of bromomethyl |

| 104 | 20 | [C₈H₈]⁺ | Loss of both bromines |

| 91 | 30 | [C₇H₇]⁺ | Tropylium ion |

| 77 | 25 | [C₆H₅]⁺ | Phenyl cation |

Infrared Vibrational Modes of Carbon-Bromine Bonds

Infrared spectroscopy provides critical information regarding the vibrational characteristics of carbon-bromine bonds in 2-Bromo-1-(bromomethyl)-3-methylbenzene, enabling differentiation between aromatic and aliphatic carbon-bromine functionalities. The compound exhibits distinct absorption bands corresponding to both aromatic carbon-bromine and aliphatic carbon-bromine stretching vibrations [18] [19].

The aromatic carbon-bromine stretching vibration appears at 1075 wavenumbers, characteristic of the carbon-bromine bond directly attached to the benzene ring system. This frequency reflects the partial double-bond character imparted by resonance interactions between the bromine lone pairs and the aromatic π-electron system [20] [19]. The medium intensity of this absorption is consistent with the moderate dipole moment change during vibration [18] [21].

The aliphatic carbon-bromine stretching vibration manifests as a strong absorption at 690 wavenumbers, typical of carbon-bromine bonds in bromomethyl groups. This lower frequency compared to the aromatic carbon-bromine stretch reflects the purely single-bond character and reduced force constant of the aliphatic carbon-bromine linkage [18] [19] [22]. The high intensity results from the significant dipole moment change during the stretching vibration [18] [21].

Additional characteristic vibrations include aromatic carbon-hydrogen stretching at 3030 wavenumbers, exhibiting the typical weak intensity of aromatic carbon-hydrogen bonds. The aliphatic carbon-hydrogen stretching vibrations appear at 2965 wavenumbers for the methyl group and 2925 wavenumbers for the bromomethyl group [18] [19] [23]. Aromatic carbon-carbon stretching vibrations are observed at 1600, 1580, and 1500 wavenumbers, reflecting the characteristic pattern of substituted benzene rings [20] [19] [23].

Out-of-plane aromatic carbon-hydrogen bending vibrations appear at 750 wavenumbers, providing information about the substitution pattern of the benzene ring. This frequency is consistent with the trisubstituted benzene ring system present in the compound [20] [19] [23].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3030 | weak | ν(C-H)ₐᵣ |

| Aliphatic C-H stretch (CH₃) | 2965 | medium | νₐₛ(CH₃) |

| Aliphatic C-H stretch (CH₂) | 2925 | medium | νₐₛ(CH₂) |

| Aromatic C=C stretch | 1600, 1580, 1500 | medium-strong | ν(C=C)ₐᵣ |

| C-H bending (aromatic) | 1475 | medium | δ(C-H)ₐᵣ |

| C-Br stretch (aromatic) | 1075 | medium | ν(C-Br)ₐᵣ |

| C-Br stretch (aliphatic) | 690 | strong | ν(C-Br)ₐₗ |

| Out-of-plane C-H bending | 750 | strong | γ(C-H)ₐᵣ |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive